Welcome to the BenchChem Online Store!
molecular formula C4H6N2OS B8312630 Dimethylcarbamoylisothiocyanate

Dimethylcarbamoylisothiocyanate

Cat. No. B8312630
M. Wt: 130.17 g/mol
InChI Key: LCCFNNNRUIJJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04017529

Procedure details

To a solution of 65 parts of dimethylcarbamoylisothiocyanate (a compound of formula VI) in 350 parts methylene chloride are added within 10 minutes at 0° C, 50 parts of conc. aqueous ammonia with good agitation. The resulting slurry of crystals is stirred for an additional 15 minutes at 0° C and then filtered to give 70 parts of 1,1-dimethyl-4-thiobiuret (a compound of formula VII), m.p. 184°-185° C.
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:8])[C:3]([N:5]=[C:6]=[S:7])=[O:4].[NH3:9]>C(Cl)Cl>[CH3:1][N:2]([CH3:8])[C:3]([NH:5][C:6]([NH2:9])=[S:7])=[O:4]

Inputs

Step One
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)N=C=S)C
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry of crystals is stirred for an additional 15 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C(=O)NC(=S)N)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.